

# The Effect of Imeglimin Hydrochloride on Pancreatic β-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Imeglimin Hydrochloride |           |
| Cat. No.:            | B15613671               | Get Quote |

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Imeglimin, the first in the "glimin" class of oral antidiabetic agents, presents a unique dual mechanism of action by improving insulin secretion and enhancing insulin sensitivity.[1][2] This technical guide provides an in-depth examination of its effects on pancreatic  $\beta$ -cells, the primary site of insulin production and secretion. Imeglimin's core actions on  $\beta$ -cells are twofold: the amplification of glucose-stimulated insulin secretion (GSIS) and the preservation of  $\beta$ -cell mass through pro-survival and anti-apoptotic effects.[2][3] At a molecular level, its mechanism is intrinsically linked to the correction of mitochondrial dysfunction, a key pathological feature in type 2 diabetes.[1] This document synthesizes preclinical and clinical data to elucidate the intricate signaling pathways, presents quantitative outcomes in structured tables, details the experimental protocols used in key studies, and provides visual diagrams of the underlying molecular processes.

## **Core Mechanism of Action in Pancreatic β-Cells**

Imeglimin's primary effects on pancreatic  $\beta$ -cells are centered around two key areas: enhancing their function and promoting their survival.[2] Unlike many existing diabetes therapies, imeglimin's action is strictly glucose-dependent, minimizing the risk of hypoglycemia.[3][4]



# Amplification of Glucose-Stimulated Insulin Secretion (GSIS)

Imeglimin directly and acutely amplifies GSIS in islets isolated from animal models of type 2 diabetes.[5][6] This action is not mediated by the conventional pathways used by sulfonylureas (K-ATP channel closure) or GLP-1 receptor agonists (cAMP pathway).[3][6] Instead, it involves a novel mechanism centered on mitochondrial function and the cellular nicotinamide adenine dinucleotide (NAD+) pool.[1][5]

The proposed pathway involves:

- Improved Mitochondrial Function: Imeglimin helps correct mitochondrial dysfunction by rebalancing respiratory chain activity, specifically through a partial inhibition of Complex I and correction of deficient Complex III activity.[2] This leads to augmented glucose-induced ATP generation.[2][5]
- Increased NAD+ Pool: Imeglimin increases the intracellular pool of NAD+, a critical mitochondrial co-factor.[1][5] This is achieved by inducing the expression of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][5]
- Calcium Mobilization: The increased NAD+ is converted to the second messenger, cyclic ADP-ribose (cADPR), by the enzyme CD38.[5][6] cADPR, in turn, is believed to activate the transient receptor potential melastatin 2 (TRPM2) channel, a non-selective cation channel, which enhances Ca<sup>2+</sup> release from intracellular stores like the endoplasmic reticulum.[7][8][9]
- Insulin Exocytosis: The resulting increase in intracellular Ca<sup>2+</sup> concentration is a primary trigger for the exocytosis of insulin granules.[5][10]

## Preservation of β-Cell Mass and Function

A progressive decline in functional  $\beta$ -cell mass is a hallmark of type 2 diabetes.[11] Imeglimin has demonstrated a significant capacity to preserve  $\beta$ -cell mass by both promoting proliferation and inhibiting apoptosis.[8][11][12]

• Anti-Apoptotic Effects: Imeglimin protects β-cells from apoptosis induced by glucotoxicity, lipotoxicity, and chronic endoplasmic reticulum (ER) stress.[13][14][15] This is achieved through several mechanisms:



- Mitochondrial Protection: It inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic apoptotic pathway, thereby preventing the release of pro-apoptotic factors.[2][16] By improving mitochondrial health, imeglimin also reduces the production of reactive oxygen species (ROS), a major driver of cellular damage and apoptosis.[2][17][18]
- ER Stress Modulation: Imeglimin modulates the unfolded protein response (UPR) to mitigate ER stress.[12][13] It upregulates ER-related molecules like CHOP (Ddit3) and GADD34 (Ppp1r15a), which paradoxically leads to the dephosphorylation of eukaryotic initiation factor 2α (eIF2α).[13][15] This restores global protein synthesis that is typically repressed under severe ER stress, shifting the cellular response from apoptosis towards survival.[13][19]
- Pro-Proliferative Effects: Chronic treatment with imeglimin has been shown to promote β-cell proliferation.[11][13] A key mechanism recently identified involves the metabolite adenylosuccinate (S-AMP).[7][20] Imeglimin treatment increases the levels of S-AMP, which is synthesized by adenylosuccinate synthase (ADSS).[7][21] This increase in S-AMP production is partly responsible for the observed pro-proliferative and pro-survival effects.[20] [21]

# **Quantitative Data Summary**

The effects of imeglimin on pancreatic  $\beta$ -cells have been quantified in numerous studies, from isolated islets to human clinical trials.

## **Table 1: Effects of Imeglimin on Insulin Secretion**



| Parameter                                                | Model System                     | Imeglimin<br>Concentration/<br>Dose | Key Result                                             | Citation |
|----------------------------------------------------------|----------------------------------|-------------------------------------|--------------------------------------------------------|----------|
| Glucose-<br>Stimulated<br>Insulin Release                | Isolated Mouse<br>Islets         | 1.0 mmol/L                          | 2.64-fold<br>increase under<br>16.7 mmol/L<br>glucose. | [13]     |
| Insulin Secretory<br>Response<br>(iAUC <sub>0-45</sub> ) | Patients with<br>Type 2 Diabetes | 1500 mg twice<br>daily for 7 days   | +112% increase during hyperglycemic clamp.             | [22][23] |
| First-Phase<br>Insulin Secretion<br>Rate                 | Patients with Type 2 Diabetes    | 1500 mg twice<br>daily for 7 days   | +110% increase.                                        | [22][23] |
| Second-Phase<br>Insulin Secretion<br>Rate                | Patients with Type 2 Diabetes    | 1500 mg twice<br>daily for 7 days   | +29% increase.                                         | [22][23] |
| β-Cell Glucose<br>Sensitivity                            | Patients with Type 2 Diabetes    | 1500 mg twice<br>daily for 7 days   | +36%<br>improvement.                                   | [22][23] |
| НОМА-β                                                   | Patients with Type 2 Diabetes    | Various                             | Significant improvement (SMD: 0.59).                   | [24]     |

Table 2: Effects of Imeglimin on  $\beta$ -Cell Mass, Survival, and Proliferation



| Parameter                         | Model System                    | Imeglimin<br>Concentration/<br>Dose  | Key Result                                                                  | Citation |
|-----------------------------------|---------------------------------|--------------------------------------|-----------------------------------------------------------------------------|----------|
| Apoptotic β-Cells<br>(TUNEL+)     | Mouse Islets<br>(High Glucose)  | 1.0 mmol/L for<br>24h                | Significant reduction in apoptosis.                                         | [13]     |
| Apoptotic β-Cells                 | Akita Mice (ER<br>Stress Model) | 0.13% in diet for<br>2 weeks         | Significant decrease in apoptotic β-cells.                                  | [13][15] |
| β-Cell Mass                       | Akita Mice                      | 0.13% in diet for<br>2 weeks         | Significant increase in β-cell mass.                                        | [13][15] |
| β-Cell<br>Proliferation<br>(EdU+) | Mouse Islets<br>(High Glucose)  | 1 mmol/L                             | Significant increase in proliferating β-cells.                              | [13]     |
| Apoptosis                         | db/db Mice                      | Chronic<br>Treatment                 | Reduced percentage of apoptotic β-cell death.                               | [14][25] |
| β-Cell Mass                       | ZDF Rats                        | 150 mg/kg twice<br>daily for 5 weeks | Increased β-cell mass via suppressed apoptosis and increased proliferation. | [11]     |

Table 3: Effects of Imeglimin on Mitochondrial Function and Cellular Metabolism



| Parameter                                            | Model System             | Imeglimin<br>Concentration/<br>Dose | Key Result              | Citation |
|------------------------------------------------------|--------------------------|-------------------------------------|-------------------------|----------|
| Mitochondrial<br>Respiration<br>(Basal &<br>Maximal) | Isolated Mouse<br>Islets | 1 mmol/L                            | Significant increase.   | [13]     |
| Mitochondrial ATP Production                         | Isolated Mouse<br>Islets | 1 mmol/L                            | Significant increase.   | [13]     |
| Complex I Protein Expression (OXPHOS)                | Isolated Mouse<br>Islets | 1 mmol/L                            | Significant increase.   | [13]     |
| Reactive Oxygen Species (ROS)                        | db/db Mouse β-<br>Cells  | Chronic<br>Treatment                | Reduced ROS production. | [17][26] |
| Adenylosuccinat<br>e (S-AMP) Level                   | Isolated Mouse<br>Islets | 1 mmol/L for 24h                    | 2.98-fold increase.     | [20]     |
| NAD+ Pool                                            | GK Rat Islets            | 100 μΜ                              | Significant increase.   | [5][27]  |

# **Signaling Pathways and Visualizations**

The molecular actions of imeglimin can be visualized through several key signaling pathways.

# **GSIS Amplification Pathway**

Imeglimin enhances glucose-stimulated insulin secretion primarily by boosting the NAD<sup>+</sup> pool, which leads to increased calcium signaling.

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sochob.cl [sochob.cl]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of imeglimin action on pancreatic β-cells: Involvement of mitochondria and endoplasmic reticulum homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imeglimin preserves islet β-cell mass in Type 2 diabetic ZDF rats PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current understanding of imeglimin action on pancreatic β-cells: Involvement of mitochondria and endoplasmic reticulum homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Imeglimin Ameliorates β-Cell Apoptosis by Modulating the Endoplasmic Reticulum Homeostasis Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Imeglimin Data Demonstrating Pancreatic Beta-Cell Protection Presented at the American Diabetes Association 78th Scientific Sessions BioSpace [biospace.com]
- 17. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 18. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]



- 25. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Effect of Imeglimin Hydrochloride on Pancreatic β-Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613671#imeglimin-hydrochloride-s-effect-on-pancreatic-beta-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com